Z-Glu(otbu)-onp

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

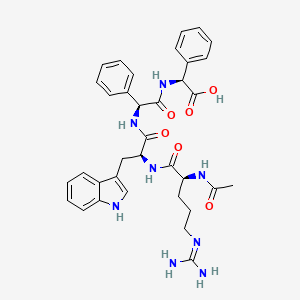

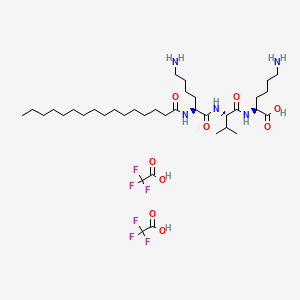

Z-Glu(otbu)-onp is a derivative of glutamic acid . It’s used in research and is not intended for medicinal or household use .

Molecular Structure Analysis

The molecular formula of this compound is C17H23NO6 . Its molecular weight is 337.37 . The InChI code is 1S/C17H23NO6/c1-17(2,3)24-15(21)13(9-10-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m0/s1 .Physical And Chemical Properties Analysis

This compound is a solid substance that appears white to off-white . It’s recommended to be stored as a powder at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and -20°C for 1 month .Wissenschaftliche Forschungsanwendungen

Proteasome Inhibitor in Parkinson's Disease Research

Studies have explored the role of proteasome inhibitors, such as Z-Ileu-Glu(OtBu)-Ala-Leu-CHO (a compound similar in context to Z-Glu(otbu)-onp), in models of Parkinson's disease. These compounds were investigated for their potential to replicate the degenerative changes seen in Parkinson's disease, including loss of striatal dopamine and cell loss in specific brain regions. However, systemic administration of these inhibitors to rats and monkeys failed to induce the expected pathological changes, suggesting that this approach may not be a reliable model for the disease (Kordower et al., 2006).

Transglutaminase Substrate Synthesis

The synthesis of fluorogenic transglutaminase substrates, including compounds structurally related to this compound, has been reported. These substrates facilitate the kinetic characterization of inhibitors and amine-type acyl acceptor substrates. Such advancements are critical for understanding enzyme functions and for developing therapeutic agents targeting transglutaminase-related diseases (Wodtke et al., 2020).

Proteasome Inhibitor Toxicity and Parkinson's Disease Models

Research into the use of proteasome inhibitors, structurally similar to this compound, has raised concerns regarding their suitability as models for Parkinson's disease. One study highlighted the confounding effects of the ethanol vehicle used in such experiments, which itself caused significant alterations in dopamine levels. This finding underscores the complexity of developing accurate disease models and the importance of considering all variables in experimental designs (Landau et al., 2007).

Screening for Peptide Libraries

The screening of peptide libraries in search of interactions with specific receptors or substrates illustrates another application of compounds like this compound. Such screenings help identify peptides with potential therapeutic or biochemical applications, demonstrating the versatility of these compounds in scientific research (Davies et al., 1998).

Leukemia Cell Line Response to Proteasome Inhibition

Research has also focused on the cytotoxic effects of proteasome inhibitors on leukemia cell lines, showing potential therapeutic applications against myeloid malignancies. These inhibitors, related to this compound, were found to induce apoptosis in leukemia cells, suggesting their use in cancer treatment strategies (Soligo et al., 2001).

Wirkmechanismus

Target of Action

Z-Glu(OtBu)-ONp is a derivative of glutamic acid . Glutamic acid is an α-amino acid that is used by almost all living beings in the biosynthesis of proteins. It is non-essential in humans, meaning the body can synthesize it. It serves as a neurotransmitter in the nervous system .

Mode of Action

This compound, as a derivative of glutamic acid, may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects are likely due to its interaction with glutamate receptors in the nervous system .

Biochemical Pathways

Given its relation to glutamic acid, it may be involved in protein synthesis and neurotransmission . Glutamic acid is a key molecule in cellular metabolism, and it’s involved in various metabolic pathways, including the citric acid cycle.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential role in influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage . These effects could potentially lead to improved physical performance and stress resilience.

Safety and Hazards

Z-Glu(otbu)-onp is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Biochemische Analyse

Biochemical Properties

Z-Glu(otbu)-onp plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that amino acids and their derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

5-O-tert-butyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O8/c1-23(2,3)33-20(26)14-13-19(24-22(28)31-15-16-7-5-4-6-8-16)21(27)32-18-11-9-17(10-12-18)25(29)30/h4-12,19H,13-15H2,1-3H3,(H,24,28)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELUBUSZCPJCNC-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

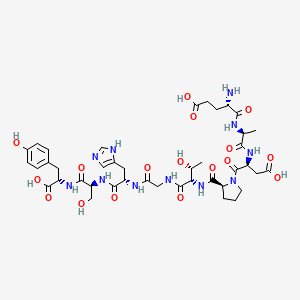

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B612792.png)